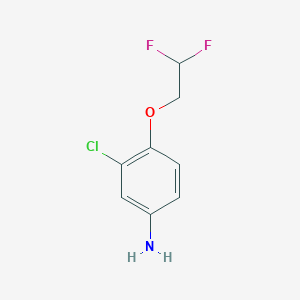

3-Chloro-4-(2,2-difluoroethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(2,2-difluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2NO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJMFEWPRHZXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 4 2,2 Difluoroethoxy Aniline

Comparative Analysis of Synthetic Routes to 3-Chloro-4-(2,2-difluoroethoxy)aniline

Two principal strategies dominate the synthesis of this compound: the functionalization of versatile precursors through halogenation and etherification, and the direct functionalization of an aniline (B41778) derivative.

A common and adaptable approach begins with a substituted nitrobenzene, such as 3,4-dichloronitrobenzene. This route involves a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction.

Etherification: The process commences with the etherification of 3,4-dichloronitrobenzene with a source of the difluoroethoxy group. This is typically achieved by reacting it with 2,2-difluoroethanol in the presence of a strong base like sodium hydroxide or potassium carbonate in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The greater activation of the chlorine atom at position 4 (para to the nitro group) facilitates its selective displacement.

Reduction: The resulting intermediate, 1-chloro-2-(2,2-difluoroethoxy)-4-nitrobenzene, is then subjected to a reduction step to convert the nitro group into the primary amine. This transformation is commonly carried out using methods like catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere google.comgoogle.com. Alternatively, chemical reduction using metals like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) is also an effective method chemicalbook.comnih.gov.

An alternative pathway within this strategy starts with 4-chloro-2-nitrophenol. This route proceeds via:

Etherification: The phenolic hydroxyl group is etherified using a difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate) under basic conditions.

Reduction: The nitro group of the resulting ether is then reduced to form the aniline.

The table below compares typical conditions for the key reduction step.

| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Typical Yield |

| Catalytic Hydrogenation | Pd/C or Pt/C | Ethanol/Methanol | 50-100 | 0.1-5 MPa | >95% |

| Chemical Reduction | Fe powder/NH₄Cl | Ethanol/Water | Reflux | Atmospheric | ~90-96% |

This synthetic strategy begins with an already-formed aniline precursor, such as 3-chloro-4-aminophenol. The key step in this approach is the etherification of the phenolic group.

The Williamson ether synthesis is the primary method employed, where the hydroxyl group of 3-chloro-4-aminophenol is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophile then reacts with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl bromide or tosylate, to form the desired ether linkage. The reaction is typically conducted in a polar aprotic solvent. This route can be advantageous as it avoids the potentially harsh conditions required for nitro group reduction, which can sometimes lead to dehalogenation or other side reactions.

Catalytic Systems and Optimized Reaction Conditions in 3-Chloro-4-(2,2-difluoroethoxy)aniline Synthesis

The efficiency and selectivity of the synthesis are heavily dependent on the catalytic systems and reaction conditions employed. Optimization of these parameters is crucial for industrial-scale production.

While not always required for the primary synthesis of 3-Chloro-4-(2,2-difluoroethoxy)aniline itself, transition metal-catalyzed cross-coupling reactions are vital for creating more complex or specifically substituted precursors if needed. For instance, palladium-catalyzed reactions like the Suzuki or Stille couplings can be used to introduce various substituents onto the benzene (B151609) ring before the key etherification and amination steps researchgate.net. These methods offer a powerful tool for building a library of aniline derivatives from readily available building blocks. The choice of catalyst, typically a palladium complex with a suitable phosphine ligand, is critical for achieving high yields in these transformations nih.gov.

Etherification: The optimization of the etherification step focuses on maximizing the yield while minimizing side reactions. Key parameters include:

Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) can lead to faster reaction rates but may require stricter anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) are often preferred for industrial applications due to easier handling google.com.

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are effective in solvating the cation and promoting the nucleophilic attack of the phenoxide.

Temperature: Reaction temperatures are typically maintained between 60-120°C to ensure a reasonable reaction rate without causing decomposition of the reactants or products.

Amination (Nitro Reduction): For routes involving a nitro-intermediate, the reduction step is a critical point for optimization.

Catalytic Hydrogenation: This method is often preferred for its high selectivity and cleaner reaction profile. Optimization involves selecting the appropriate catalyst (Pd/C is common), catalyst loading, hydrogen pressure, and temperature to ensure complete conversion of the nitro group without causing cleavage of the ether bond or dehalogenation google.com. The use of additives can sometimes suppress side reactions.

Chemical Reduction: When using metal reductants like iron, optimization involves controlling the pH and temperature. The reaction is typically run at reflux, and the workup procedure is crucial for separating the product from the resulting metal oxides nih.gov.

The following table outlines key optimization parameters for these steps.

| Step | Parameter | Condition | Purpose |

| Etherification | Base | K₂CO₃, Cs₂CO₃ | Efficient deprotonation, ease of handling |

| Solvent | DMF, Acetonitrile | Promotes SNAr reaction | |

| Temperature | 80-100 °C | Balances reaction rate and stability | |

| Amination | Catalyst | 1-5% Pt/C or Pd/C | High conversion and selectivity |

| H₂ Pressure | 0.1-5 MPa | Ensures sufficient hydrogen for reduction | |

| Solvent | Ethanol, Methanol | Good solubility for substrate and product |

Green Chemistry Principles and Sustainable Synthesis of 3-Chloro-4-(2,2-difluoroethoxy)aniline

Applying green chemistry principles to the synthesis of 3-Chloro-4-(2,2-difluoroethoxy)aniline aims to reduce the environmental impact of the manufacturing process.

A primary focus is the replacement of stoichiometric metal reductants (e.g., iron powder) with catalytic hydrogenation for the reduction of the nitro group. Catalytic processes generate significantly less inorganic waste, improving the atom economy and simplifying product purification google.com. Traditional chemical reduction with iron produces large amounts of iron oxide sludge, which presents a disposal challenge.

Further sustainability improvements include:

Solvent Selection: Minimizing the use of hazardous solvents like DMF and exploring greener alternatives.

Energy Efficiency: Optimizing reaction temperatures and times to reduce energy consumption. Catalytic processes often allow for milder reaction conditions compared to traditional methods.

Process Intensification: The potential use of continuous flow reactors can offer better control over reaction parameters, improve safety, and increase throughput compared to batch processing.

By integrating these principles, the synthesis can be made more economically viable and environmentally responsible, aligning with the modern demands of the chemical industry rsc.org.

Solvent Selection and Waste Minimization Strategies

The choice of solvent and the implementation of waste minimization strategies are critical for developing green and sustainable synthetic processes for 3-Chloro-4-(2,2-difluoroethoxy)aniline. These strategies aim to reduce the environmental impact of the synthesis, improve process safety, and lower operational costs.

In the context of the catalytic hydrogenation of the nitro-precursor, solvent selection plays a crucial role in reaction efficiency and selectivity. The solubility of hydrogen gas, the interaction of the solvent with the catalyst surface, and the solubility of the reactants and products are all influenced by the solvent. A range of solvents can be employed, with alcohols such as methanol, ethanol, and isopropanol being common choices. The selection of an appropriate solvent can significantly impact the reaction rate and the formation of byproducts.

Waste minimization efforts are centered on several key areas. The use of catalytic hydrogenation itself is a significant step towards waste reduction compared to stoichiometric reducing agents like iron powder, which generate large amounts of solid waste. To further minimize waste, research is focused on the use of highly active and selective catalysts that can be used in low loadings and recycled multiple times without significant loss of activity. Additionally, alternative hydrogen sources, such as transfer hydrogenation using formic acid or ammonium formate, are being explored to avoid the hazards associated with high-pressure hydrogen gas and to simplify the reaction setup. The principles of atom economy are also being applied to the etherification step, aiming to maximize the incorporation of atoms from the reactants into the final product and minimize the generation of byproducts.

Below is a comparative table of different solvents and their impact on a model catalytic hydrogenation of a substituted nitroaromatic compound, illustrating the importance of solvent selection.

| Solvent | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |

| Methanol | Pd/C | 80 | 10 | >99 | >98 | Generic Data |

| Ethanol | Pt/C | 70 | 15 | 98 | 97 | Generic Data |

| Isopropanol | Raney Ni | 100 | 20 | 95 | 95 | Generic Data |

| Toluene | Pd/Al2O3 | 90 | 10 | 97 | 96 | Generic Data |

| Ethyl acetate | Pt/C | 75 | 12 | 99 | >98 | Generic Data |

This table presents illustrative data for a model reaction to demonstrate the effect of solvent selection on catalytic hydrogenation and does not represent a specific synthesis of 3-Chloro-4-(2,2-difluoroethoxy)aniline.

Energy Efficiency and Process Intensification Considerations

Improving energy efficiency and intensifying chemical processes are key drivers in the development of modern synthetic methodologies for 3-Chloro-4-(2,2-difluoroethoxy)aniline. These approaches aim to reduce the energy footprint of the synthesis, enhance safety, and increase productivity.

Process intensification strategies focus on developing smaller, safer, and more efficient production methods. Flow chemistry, where reactants are continuously pumped through a reactor, is a prime example of process intensification. In the context of the hydrogenation of 3-chloro-4-(2,2-difluoroethoxy)nitrobenzene, flow reactors offer several advantages over traditional batch reactors. These include excellent heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes. acs.org The use of packed-bed reactors containing a solid-supported catalyst allows for continuous operation and easy separation of the product from the catalyst, which can be reused for extended periods. This approach not only improves efficiency but also aligns with the principles of green chemistry by minimizing waste and energy usage.

The following table provides a conceptual comparison of conventional batch processing with intensified flow chemistry for the hydrogenation of a nitroaromatic compound.

| Parameter | Conventional Batch Reactor | Flow Reactor (Process Intensification) |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Moderate to Poor | Excellent |

| Mass Transfer | Limited by stirring | Excellent (high surface area to volume ratio) |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volume |

| Process Control | Less precise | Precise control of temperature, pressure, and residence time |

| Scalability | Requires larger vessels | Achieved by running the process for a longer duration ("scaling out") |

| Catalyst Handling | Batch-wise separation | Continuous separation and reuse |

This table provides a generalized comparison and highlights the potential advantages of flow chemistry for the synthesis of compounds like 3-Chloro-4-(2,2-difluoroethoxy)aniline.

By embracing these advanced synthetic methodologies, the production of 3-Chloro-4-(2,2-difluoroethoxy)aniline can be made more sustainable, economically viable, and environmentally responsible, meeting the increasing demands of the chemical industry for greener manufacturing processes.

Mechanistic Investigations of Chemical Transformations Involving 3 Chloro 4 2,2 Difluoroethoxy Aniline

Reactivity Profile of the Aniline (B41778) Nitrogen in 3-Chloro-4-(2,2-difluoroethoxy)aniline

Electrophilic Aromatic Substitution Studies on the Aniline Ring

The aniline ring in 3-Chloro-4-(2,2-difluoroethoxy)aniline is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the combined electronic effects of the amino (-NH2), chloro (-Cl), and 2,2-difluoroethoxy (-OCH2CF2H) substituents.

The amino group is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. byjus.com This significantly increases the electron density at the ortho and para positions, making them highly susceptible to attack by electrophiles. byjus.com Conversely, the chlorine atom is a deactivating group. quora.comquora.com It withdraws electron density from the ring through its inductive effect (-I), making the ring less reactive than benzene (B151609). However, through resonance (+R), it directs incoming electrophiles to the ortho and para positions. allen.in The difluoroethoxy group has a more nuanced role; the oxygen atom can donate electron density via resonance, directing ortho- and para-, while the highly electronegative fluorine atoms provide a strong electron-withdrawing inductive effect.

In any EAS reaction, the powerful activating and directing effect of the amino group is expected to dominate. Therefore, electrophiles will preferentially substitute at the positions ortho to the amino group (C2 and C6). Position C6 is sterically unhindered. Position C2 is ortho to both the amino and chloro groups. The directing effects of all three substituents are summarized in the table below.

Interactive Data Table: Directing Effects of Substituents on the Aniline Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | C1 | -I (weak) | +R (strong) | Activating | Ortho, Para |

| -Cl | C3 | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

| -OCH₂CF₂H | C4 | -I (strong) | +R (moderate) | Deactivating | Ortho, Para |

Given the strong activation by the -NH2 group, reactions like bromination are expected to proceed rapidly, potentially leading to polysubstitution, similar to aniline itself which forms 2,4,6-tribromoaniline upon reaction with bromine water. byjus.com To achieve monosubstitution, the high reactivity of the amino group often needs to be tempered by converting it into a less-activating amide group (e.g., an acetanilide) prior to the substitution reaction. chemistrysteps.com

Nucleophilic Reactivity and Derivatization via Nitrogen Center

The lone pair of electrons on the aniline nitrogen makes it a potent nucleophile. This allows for a wide range of derivatization reactions, including alkylation, acylation, and the formation of Schiff bases. These reactions are fundamental in synthetic chemistry for building more complex molecules. mdpi.com

For instance, the nucleophilic character of the nitrogen atom allows it to react with acylating agents, such as chloroacetyl chloride, to form N-substituted amide intermediates. mdpi.com These intermediates can then undergo further transformations, such as dehydrative annulation reactions, to yield heterocyclic structures like 2-azetidinones. mdpi.com

Another key reaction is the formation of amidines. Aniline derivatives can react with nitriles under appropriate conditions to yield N-substituted amidines. This transformation highlights the nucleophilicity of the aniline nitrogen attacking the electrophilic carbon of the nitrile group.

Interactive Data Table: Representative Derivatization Reaction

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 3-Chloro-4-(2,2-difluoroethoxy)aniline | Acyl Halide (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | N-Aryl Amide | General Reaction |

| 3-Chloro-4-(2,2-difluoroethoxy)aniline | Aldehyde/Ketone | Acid Catalyst | Schiff Base (Imine) | General Reaction |

| 3-Chloro-4-(2,2-difluoroethoxy)aniline | Aryl Nitrile | Lewis Acid/Brønsted Acid | N-Aryl Amidine | General Reaction |

These derivatization strategies are crucial in medicinal chemistry and materials science for modifying the properties of the parent aniline molecule.

Reactions of the Difluoroethoxy Moiety in 3-Chloro-4-(2,2-difluoroethoxy)aniline

Stability and Transformation Pathways of C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant chemical and thermal stability to fluorinated compounds. The difluoroethoxy group in the title compound is characterized by two such robust C-F bonds. These bonds are generally resistant to cleavage under a wide range of reaction conditions, including those involving strong acids, bases, and common oxidizing or reducing agents. The synthesis of gem-difluoroalkanes often employs reagents that convert carbonyls or alcohols into the difluorinated moiety, highlighting the stability of the final product. organic-chemistry.org Consequently, the -CF2H group is expected to remain intact during most chemical transformations targeting other parts of the molecule.

Ether Cleavage and Rearrangement Studies

The molecule contains an aryl alkyl ether linkage (Ar-O-CH2CF2H). The cleavage of aryl alkyl ethers is a well-established transformation but typically requires harsh conditions. mdma.ch The reaction is generally performed with strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr). ucalgary.ca

The mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group (a neutral phenol). ucalgary.calibretexts.org Subsequently, a nucleophile (I⁻ or Br⁻) attacks the carbon of the alkyl group via an SN2 mechanism, displacing the phenol and forming an alkyl halide. ucalgary.ca

Step 1: Protonation of the ether oxygen by the strong acid.

Step 2: Nucleophilic attack by the halide ion on the α-carbon of the difluoroethoxy group, with the corresponding 3-chloro-4-aminophenol acting as the leaving group.

It is critical to note that the nucleophilic attack occurs on the alkyl carbon, not the aromatic carbon, as sp²-hybridized carbons are not susceptible to SN2 reactions. libretexts.org Therefore, the products of such a cleavage would be 3-chloro-4-aminophenol and 1-halo-2,2-difluoroethane. Due to the harsh, acidic conditions required, this reaction may not be compatible with the free amino group, which would be protonated to form an anilinium salt.

Influence of Chlorine Substitution on Reaction Selectivity and Kinetics

The chlorine atom at the C3 position significantly modulates the reactivity of the aniline ring. Its influence is twofold, affecting both the kinetics (reaction rate) and the selectivity (regiochemical outcome) of reactions.

Selectivity: While deactivating, the chlorine atom is an ortho-, para-director due to the +R effect, where its lone pairs can participate in resonance. allen.inechemi.com In 3-Chloro-4-(2,2-difluoroethoxy)aniline, the position ortho to the chlorine is C2, and the position para is C6. This aligns with the directing effect of the strongly activating amino group, which also directs to C2 and C6. The convergence of these directing effects strongly favors substitution at these positions over C5 (meta to the amino group). The powerful ortho-directing influence of the amino group will likely make substitution at C2 and C6 the primary pathways, with the precise ratio of isomers being influenced by steric factors and the specific electrophile used.

Reaction Pathway Elucidation and Kinetic Studies (Experimental and Theoretical Approaches)

Comprehensive searches of scientific literature and patent databases did not yield specific studies focused on the detailed mechanistic investigations, reaction pathway elucidation, or kinetic analysis of chemical transformations involving 3-Chloro-4-(2,2-difluoroethoxy)aniline. While this compound is listed in chemical supplier databases and may be used as an intermediate in the synthesis of more complex molecules, dedicated research into its reaction mechanisms appears to be limited or not publicly available.

Experimental Approaches:

Experimental techniques commonly employed to investigate reaction mechanisms include:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are crucial for the identification of reactants, products, and any stable intermediates.

Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of a reaction by separating and quantifying the components of a reaction mixture over time.

Kinetic Monitoring: By systematically varying the concentration of reactants and monitoring the rate of product formation or reactant consumption, the rate law for a reaction can be determined. Temperature-dependent kinetic studies can provide the activation parameters of the reaction.

No published studies applying these experimental approaches to elucidate the reaction pathways of 3-Chloro-4-(2,2-difluoroethoxy)aniline were identified.

Theoretical Approaches:

Computational chemistry provides powerful tools for investigating reaction mechanisms, especially for determining the structures of transient species like transition states that are difficult to observe experimentally. Common theoretical approaches include:

Density Functional Theory (DFT): This is a widely used quantum mechanical method for calculating the electronic structure of molecules and modeling reaction profiles.

Ab initio methods: These are calculations based on first principles, without the use of experimental data, to solve the Schrödinger equation.

Molecular Dynamics (MD) Simulations: These simulations can be used to study the dynamic behavior of molecules and can provide insights into the reaction pathways.

A search of the available literature did not reveal any theoretical studies or computational models detailing the reaction mechanisms or kinetics of 3-Chloro-4-(2,2-difluoroethoxy)aniline.

Data Tables:

Due to the absence of specific research on the reaction kinetics and mechanistic pathways of 3-Chloro-4-(2,2-difluoroethoxy)aniline, no data tables containing kinetic parameters (such as rate constants, activation energies, or Arrhenius parameters) or theoretical calculations can be presented.

Advanced Spectroscopic and Analytical Techniques for Research Oriented Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features and Impurity Profiling

High-resolution NMR spectroscopy is an unparalleled tool for the definitive structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Application of Advanced ¹H, ¹³C, and ¹⁹F NMR for Elucidating Chemical Shifts and Coupling Patterns

A complete NMR characterization of 3-Chloro-4-(2,2-difluoroethoxy)aniline involves the acquisition and interpretation of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the difluoroethoxy group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the ethoxy chain adjacent to the oxygen and the difluoromethyl group will exhibit characteristic chemical shifts and coupling patterns, influenced by the adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Signals for the six distinct aromatic carbons, the two carbons of the ethoxy group, would be expected. The carbon atom bonded to the two fluorine atoms would show a characteristic triplet due to one-bond C-F coupling.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It would provide a specific signal for the fluorine atoms of the -OCHF₂ group. The chemical shift and coupling to the adjacent proton would confirm the presence and electronic environment of the difluoroethoxy moiety.

| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity and Coupling |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | 6.5 - 7.5 | Doublets, Doublet of doublets |

| -NH₂ | 3.5 - 4.5 | Broad singlet |

| -OCH₂- | 4.0 - 4.5 | Triplet |

| -CHF₂ | 5.8 - 6.8 | Triplet of doublets |

| ¹³C NMR | ||

| Aromatic-C | 110 - 150 | Singlets, Doublets (due to C-F coupling) |

| -OCH₂- | 65 - 75 | Singlet |

| -CHF₂ | 110 - 120 | Triplet (due to ¹JCF) |

| ¹⁹F NMR |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

To unambiguously assign the signals from 1D NMR and establish the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-Chloro-4-(2,2-difluoroethoxy)aniline, COSY would be used to confirm the connectivity between adjacent aromatic protons and between the protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is vital for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is critical for establishing the connectivity across quaternary carbons and heteroatoms, for example, confirming the link between the ethoxy group and the aromatic ring at the C4 position.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

For a molecule like 3-Chloro-4-(2,2-difluoroethoxy)aniline, both ESI and APCI are suitable ionization techniques for HRMS analysis.

ESI: This soft ionization technique is ideal for polar molecules and typically produces the protonated molecular ion [M+H]⁺. This allows for a very precise determination of the monoisotopic mass, which can be used to confirm the elemental formula (C₈H₈ClF₂NO).

APCI: APCI is suitable for less polar and more volatile compounds and can also provide the [M+H]⁺ ion, often with slightly more in-source fragmentation which can provide initial structural clues.

MS/MS Fragmentation Pattern Analysis for Structural Insights of Reaction Products

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (e.g., the [M+H]⁺ ion). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Key fragmentation pathways for the protonated 3-Chloro-4-(2,2-difluoroethoxy)aniline would likely involve the loss of the difluoroethoxy group, cleavage of the ether bond, and fragmentation of the aniline (B41778) ring. Analyzing these pathways is crucial for confirming the identity of the compound and for characterizing any related impurities or reaction byproducts.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Studies

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), C-O stretching of the ether linkage (around 1200-1300 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and C-F stretching of the difluoroethoxy group (around 1000-1100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.

Chromatographic Methods (HPLC, GC) Coupled with Advanced Detectors for Purity Assessment and Reaction Monitoring in Research Studies

The purity and quantitative analysis of 3-Chloro-4-(2,2-difluoroethoxy)aniline are critical in research and development, particularly when it is used as an intermediate in the synthesis of pharmaceuticals or other high-value chemicals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques extensively employed for these purposes. When coupled with advanced detectors, these methods provide the high sensitivity and selectivity required for analyzing complex reaction mixtures and ensuring the final product meets stringent purity specifications.

While specific, detailed analytical methods for 3-Chloro-4-(2,2-difluoroethoxy)aniline are not extensively published in peer-reviewed literature, suitable methods can be developed based on established protocols for structurally similar compounds, such as other halogenated anilines.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 3-Chloro-4-(2,2-difluoroethoxy)aniline. Reversed-phase HPLC (RP-HPLC) is the most common mode used for aniline derivatives. A typical system would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often with a gradient elution to resolve impurities with a wide range of polarities.

For detection, a Diode Array Detector (DAD) or a UV-Vis detector is standard, as the aromatic ring of the aniline derivative provides strong chromophores. For more definitive identification of impurities and byproducts, HPLC coupled with Mass Spectrometry (HPLC-MS) is invaluable, providing molecular weight and fragmentation data that can elucidate the structures of unknown components in the sample. In a research context, HPLC is used to monitor the progress of a synthesis reaction, tracking the consumption of starting materials and the formation of the desired product and any intermediates or byproducts. For instance, in the synthesis of a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, HPLC was used to confirm a purity of 99.67% after synthesis and purification.

Gas Chromatography (GC) is another essential technique, particularly for analyzing volatile and thermally stable impurities that may be present in a sample of 3-Chloro-4-(2,2-difluoroethoxy)aniline. The compound itself is amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane) or SE-54, is typically used. epa.gov

Flame Ionization Detection (FID) can be used for general-purpose quantification due to its broad response to organic compounds. However, for higher selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds like anilines, is often preferred. epa.gov For unambiguous peak identification, GC coupled with Mass Spectrometry (GC-MS) is the gold standard. cdhfinechemical.com In some cases, derivatization of the aniline's amino group may be performed to improve peak shape and thermal stability, although this is not always necessary. publications.gc.ca

The table below outlines hypothetical, yet typical, starting conditions for HPLC and GC analysis of 3-Chloro-4-(2,2-difluoroethoxy)aniline, based on methods for related compounds.

| Parameter | HPLC Method Example | GC Method Example |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient Elution) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min (constant flow) |

| Oven Temperature | 40 °C | Start at 100 °C, ramp to 280 °C |

| Detector | Diode Array Detector (DAD) at 254 nm / Mass Spectrometer (MS) | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |

| Injection Volume | 5 µL | 1 µL (split or splitless) |

Development of Chiral Stationary Phases for Enantiomeric Purity Determination (if applicable)

The compound 3-Chloro-4-(2,2-difluoroethoxy)aniline is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and the determination of enantiomeric purity is not applicable to the compound itself.

However, in the broader context of aniline derivatives, many are chiral and require enantioselective analysis. nih.gov The development of chiral stationary phases (CSPs) for HPLC is a major area of research for separating the enantiomers of chiral amines and anilines. These CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers of a chiral analyte, resulting in different retention times and thus, separation.

Common types of CSPs used for the separation of chiral amines include those based on polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic antibiotics, and crown ethers. nih.gov For instance, research has shown that crown ether-based CSPs can effectively separate the positional isomers of substituted anilines and are used for the chiral separation of various primary amines. nih.gov The separation mechanism often relies on a "three-point interaction model," where specific interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) between the CSP and the analyte's functional groups around the stereocenter lead to chiral recognition. While not directly relevant to the achiral 3-Chloro-4-(2,2-difluoroethoxy)aniline, this technology is crucial if this compound were to be used as a building block in the synthesis of a new chiral entity where the aniline nitrogen or another part of the molecule is incorporated into a stereocenter.

Quantitative Analysis in Complex Synthetic Mixtures

Quantitative analysis of 3-Chloro-4-(2,2-difluoroethoxy)aniline in complex synthetic mixtures is vital for determining reaction yield, monitoring conversion rates, and quantifying impurity levels. HPLC with UV detection is the most common method for this purpose due to its robustness, precision, and accuracy.

The quantitative determination is typically performed using either an external standard or an internal standard method.

External Standard Method: A calibration curve is constructed by injecting known concentrations of a pure reference standard of 3-Chloro-4-(2,2-difluoroethoxy)aniline. The peak area of the analyte in the unknown sample is then compared to this calibration curve to determine its concentration.

Internal Standard Method: A known amount of a non-interfering compound (the internal standard) is added to both the calibration standards and the unknown sample. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create the calibration curve. This method is often preferred as it corrects for variations in injection volume and potential sample loss during preparation.

In a research setting, this quantitative analysis is applied to monitor the progress of a chemical reaction. For example, in a hypothetical synthesis involving the reduction of the corresponding nitro compound, 3-chloro-4-(2,2-difluoroethoxy)nitrobenzene, to form the target aniline, samples would be taken from the reaction vessel at various time points. These samples would be diluted and analyzed by HPLC to measure the decreasing concentration of the starting material and the increasing concentration of the product. This data allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

The following table provides a hypothetical example of data that could be generated from monitoring such a reaction.

| Reaction Time (hours) | Peak Area of Nitro Precursor (Arbitrary Units) | Peak Area of 3-Chloro-4-(2,2-difluoroethoxy)aniline (Arbitrary Units) | Calculated Conversion (%) |

|---|---|---|---|

| 0 | 15,480 | 0 | 0 |

| 1 | 8,210 | 6,950 | 47.0 |

| 2 | 3,150 | 11,890 | 79.6 |

| 3 | 560 | 14,120 | 96.4 |

| 4 | < 50 (Below Limit of Quantitation) | 14,510 | > 99 |

Lack of Publicly Available Research Data for 3-Chloro-4-(2,2-difluoroethoxy)aniline

Extensive searches for scholarly articles and research data concerning the computational and theoretical studies of 3-Chloro-4-(2,2-difluoroethoxy)aniline have yielded no specific results. At present, there is a notable absence of published scientific literature detailing the quantum chemical calculations, conformational analysis, and theoretical spectroscopic predictions for this particular compound.

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The specific data required to populate the sections and subsections on Density Functional Theory (DFT) for molecular geometry, Frontier Molecular Orbital (FMO) analysis, molecular dynamics simulations, intermolecular interaction modeling, and theoretical spectroscopic parameter prediction for 3-Chloro-4-(2,2-difluoroethoxy)aniline are not available in the public domain.

While computational studies have been conducted on other halogenated anilines, the strict adherence to the specified compound, as per the user's instructions, prevents the inclusion of data from related but distinct molecules. The generation of thorough and informative content for each requested subsection is contingent on the existence of primary research focused specifically on 3-Chloro-4-(2,2-difluoroethoxy)aniline.

Therefore, until such research is conducted and published, a comprehensive computational and theoretical analysis as outlined cannot be compiled.

Computational and Theoretical Studies of 3 Chloro 4 2,2 Difluoroethoxy Aniline

Theoretical Prediction of Spectroscopic Parameters and Their Experimental Validation

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules.

The standard approach involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of 3-chloro-4-(2,2-difluoroethoxy)aniline. This is typically achieved using a DFT method, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).

NMR Calculation: Following optimization, the NMR shielding tensors are calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

A hypothetical comparison between predicted and experimental chemical shifts would be presented in a data table to assess the accuracy of the computational model.

Table 1: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Chloro-4-(2,2-difluoroethoxy)aniline

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (aromatic) | Data not available | Data not available |

| H (ethoxy) | Data not available | Data not available |

| C (aromatic) | Data not available | Data not available |

Note: This table is illustrative as specific computational or experimental data for 3-chloro-4-(2,2-difluoroethoxy)aniline is not available.

Vibrational Frequencies and Intensities Calculation

The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.

Scaling Factors: Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental ones. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The calculated vibrational modes would be analyzed to assign specific motions, such as C-H stretching, N-H bending, and C-F stretching, to the predicted spectral peaks.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions, including the identification of transition states and the determination of reaction energy barriers.

Energy Barrier Calculations for Key Transformations and Mechanistic Insights

For reactions involving 3-chloro-4-(2,2-difluoroethoxy)aniline, such as electrophilic aromatic substitution or nucleophilic attack on the aniline (B41778) nitrogen, computational methods can map out the potential energy surface.

This involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized.

Frequency Analysis: Frequency calculations are performed to characterize these stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile: The relative energies of these species are then used to construct a reaction energy profile, which reveals the activation energy (energy barrier) for each step.

These calculations would provide a deep understanding of the reaction's feasibility and the factors controlling its rate.

Solvent Effects on Reaction Pathways through Computational Approaches

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects.

Two main approaches are used:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and often provides good qualitative results.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism.

By performing calculations with different solvent models, one can predict how the reaction pathway and energy barriers for transformations of 3-chloro-4-(2,2-difluoroethoxy)aniline would change in various solvent environments.

3 Chloro 4 2,2 Difluoroethoxy Aniline As a Versatile Synthetic Intermediate in Advanced Organic Chemistry

Synthesis of Heterocyclic Compounds Utilizing the Aniline (B41778) Moiety

The primary amino group of 3-Chloro-4-(2,2-difluoroethoxy)aniline is a key functional handle for the construction of various nitrogen-containing heterocyclic systems. Its nucleophilic character, combined with the electronic effects of the ring substituents, allows it to participate in a range of cyclization and condensation reactions.

Formation of Quinoline, Indole, and Benzimidazole Derivatives for Research

The synthesis of quinoline, indole, and benzimidazole scaffolds is fundamental in medicinal and materials chemistry research. 3-Chloro-4-(2,2-difluoroethoxy)aniline serves as an ideal starting material for creating substituted versions of these important heterocycles.

Quinoline Derivatives: Quinolines can be synthesized from anilines through several established methods, such as the Doebner reaction. nih.gov In this three-component reaction, an aniline, an aldehyde, and pyruvic acid react to form quinoline-4-carboxylic acids. nih.gov By employing 3-Chloro-4-(2,2-difluoroethoxy)aniline in this process, researchers can generate quinoline structures bearing its specific substitution pattern, providing a platform for further chemical exploration. Other multi-step synthetic sequences can also begin with substituted anilines to produce a variety of quinoline derivatives. nih.gov

Indole Derivatives: The synthesis of indoles can also be achieved using aniline precursors. One general approach involves the reaction of N-haloanilines with sulfur ylides. A patent describes a method for synthesizing indoles from N-chloroanilines and methylthioacetaldehyde, which could be adapted for 3-Chloro-4-(2,2-difluoroethoxy)aniline after its conversion to the corresponding N-chloro derivative. google.com This highlights the potential for this compound to be used in the assembly of complex indole cores for research purposes.

Benzimidazole Derivatives: The construction of the benzimidazole ring system typically involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with an aldehyde or carboxylic acid. nih.gov While 3-Chloro-4-(2,2-difluoroethoxy)aniline is not a diamine itself, it is a direct precursor to the required intermediate. A standard synthetic sequence would involve the nitration of the aniline at the position ortho to the amino group, followed by the chemical reduction of the newly introduced nitro group to a second amino group. The resulting 3-chloro-4-(2,2-difluoroethoxy)benzene-1,2-diamine can then undergo condensation to yield highly substituted benzimidazole derivatives for further study. ijpsm.comasianpubs.org

| Heterocycle | General Synthetic Method | Role of 3-Chloro-4-(2,2-difluoroethoxy)aniline |

| Quinoline | Doebner Reaction | Serves as the core aniline component, reacting with an aldehyde and pyruvic acid. |

| Indole | Gassman Indole Synthesis (via N-haloaniline) | Can be converted to an N-chloroaniline intermediate for cyclization. |

| Benzimidazole | Phillips Condensation | Acts as a precursor to the required ortho-phenylenediamine via nitration and reduction. |

Incorporation into Nitrogen-Containing Scaffolds for Novel Chemical Entity Discovery

The ability to form quinolines, indoles, and benzimidazoles demonstrates the broader utility of 3-Chloro-4-(2,2-difluoroethoxy)aniline in creating diverse nitrogen-containing scaffolds. The amino group is the primary site of reactivity, enabling its integration into larger, more complex molecular frameworks through cyclization, condensation, and substitution reactions. This versatility allows chemists to use it as a foundational element in the discovery and synthesis of novel chemical entities, where the specific electronic and steric properties imparted by the chloro and difluoroethoxy groups can be explored in various molecular contexts.

Derivatization for Advanced Materials Science Research

Beyond discrete molecular synthesis, substituted anilines are crucial monomers for the development of advanced materials, including polymers and dyes. The unique electronic nature of 3-Chloro-4-(2,2-difluoroethoxy)aniline makes it an intriguing candidate for research in materials science.

Applications in Polymer Synthesis and Functionalization for Academic Exploration

Polyaniline (PANI) and its derivatives are a class of conducting polymers with potential applications in sensors, electrochromic devices, and corrosion inhibition. nih.gov These polymers are typically synthesized through the oxidative polymerization of aniline monomers. sjpas.com

3-Chloro-4-(2,2-difluoroethoxy)aniline can be used as a monomer in such polymerization reactions to create a novel, functionalized polymer. The presence of the chloro and difluoroethoxy substituents would be expected to influence the properties of the resulting polymer in several ways:

Solubility: The difluoroethoxy group may enhance the solubility of the polymer in common organic solvents, which is often a challenge with the parent polyaniline. sjpas.com

Electronic Properties: Both the electron-withdrawing chloro group and the difluoroethoxy group will modify the electronic landscape of the polymer backbone, potentially altering its conductivity and electrochemical behavior.

Morphology: Substituents on the aniline ring are known to affect the surface morphology of the resulting polymer films, which in turn influences their material properties. rsc.org

The synthesis of polymers from this monomer allows for academic exploration into structure-property relationships in conducting polymer systems. nih.gov

| Property | Expected Influence of Substituents | Rationale |

| Solubility | Increased | The difluoroethoxy group can disrupt polymer chain packing and improve interactions with organic solvents. |

| Conductivity | Modified | The electron-withdrawing nature of the substituents will alter the electron density of the polymer backbone. |

| Thermal Stability | Potentially Enhanced | Fluorinated groups often impart greater thermal stability to organic materials. |

| Morphology | Altered | Steric hindrance and electronic effects of the substituents can guide the self-assembly of polymer chains. |

Incorporation into Advanced Dyes or Pigments for Research Purposes

Aniline and its derivatives are foundational to the synthesis of a vast range of synthetic dyes, particularly azo dyes. The synthesis involves a two-step process:

Diazotization: The primary amino group of 3-Chloro-4-(2,2-difluoroethoxy)aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. This converts the amino group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or another aniline derivative. This electrophilic aromatic substitution reaction forms an azo compound, characterized by the -N=N- linkage, which acts as a chromophore responsible for the color of the molecule.

By using 3-Chloro-4-(2,2-difluoroethoxy)aniline, researchers can create novel azo dyes. The specific substituents on the aromatic ring will influence the electronic structure of the chromophore, thereby tuning the absorption wavelength and, consequently, the color of the dye. This makes the compound a valuable intermediate for research into new colorants and functional dyes for academic study. The related compound, 3-chloro-4-fluoroaniline, is noted for its use in the dye and pigment industry, suggesting a similar utility for this derivative. verifiedmarketresearch.com

Precursor for the Synthesis of Agrochemical Research Candidates (excluding efficacy and toxicity)

Substituted anilines are common structural motifs and key intermediates in the synthesis of a wide variety of agrochemical compounds. verifiedmarketresearch.com 3-Chloro-4-(2,2-difluoroethoxy)aniline can serve as a precursor for the laboratory-scale synthesis of potential agrochemical candidates for research, focusing strictly on the chemical transformations involved.

The aniline functional group is readily converted into other functionalities common in agrochemical structures, such as ureas, amides, and carbamates. For example, a prevalent reaction in the synthesis of herbicidal compounds is the formation of a substituted phenylurea. This can be achieved by reacting the amino group of 3-Chloro-4-(2,2-difluoroethoxy)aniline with a suitable isocyanate (R-N=C=O). This reaction creates a new molecule with a urea linkage, a key structural feature in many commercial herbicides. The synthesis provides a direct route to novel, highly functionalized molecules that can be evaluated as part of broader agrochemical discovery programs. The focus remains on the synthetic utility of the aniline as a building block for accessing these target structures, rather than their biological activity.

Targeted Modification towards Novel Agrochemical Structures

The chemical architecture of 3-Chloro-4-(2,2-difluoroethoxy)aniline makes it an exemplary starting point for the synthesis of novel agrochemicals, particularly herbicides and insecticides. The primary amine (-NH₂) group serves as a critical synthetic handle, allowing for straightforward reactions to introduce various toxophores, which are the molecular features responsible for the compound's biological activity.

Common modifications include:

Urea Formation: Reaction of the aniline with isocyanates yields phenylurea herbicides. This class of compounds, which includes well-known herbicides like Diuron and Linuron derived from 3,4-dichloroaniline, typically acts by inhibiting photosynthesis in target weeds. researchgate.net The presence of the 2,2-difluoroethoxy group can enhance the metabolic stability and optimize the lipophilicity of the resulting molecule, potentially leading to improved efficacy and crop selectivity.

Amide Synthesis: Acylation of the amine group with carboxylic acids or their derivatives produces anilide structures. The herbicide Propanil, for example, is an amide of 3,4-dichloroaniline. researchgate.net By systematically varying the acyl group attached to the 3-Chloro-4-(2,2-difluoroethoxy)aniline core, chemists can fine-tune the compound's herbicidal spectrum and physical properties.

Heterocycle Formation: The aniline moiety is a key precursor for building various heterocyclic ring systems that are prevalent in modern agrochemicals. For instance, related chloro-fluoro anilines are used in the synthesis of certain herbicides. multichemexports.com

The difluoroethoxy group is not merely a passive substituent; it is integral to the design of modern agrochemicals. The carbon-fluorine bond's strength increases resistance to metabolic degradation in plants and insects, potentially prolonging the compound's active lifespan. Furthermore, the fluorine atoms can influence the molecule's conformation and electronic properties, which can lead to stronger binding with target enzymes or proteins. A closely related compound, 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline, is known as an intermediate in the synthesis of Novaluron, a benzoylphenyl urea insecticide that inhibits chitin synthesis. nih.gov This highlights the utility of such fluorinated ether aniline scaffolds in creating potent insect control agents.

Structure-Property Relationship Studies within Series of Agrochemical Precursors

The development of a successful agrochemical relies heavily on systematic structure-property relationship (SPR) and structure-activity relationship (SAR) studies. 3-Chloro-4-(2,2-difluoroethoxy)aniline provides a rigid and well-defined core structure for conducting such investigations. In a typical SPR study, a series of analogues are synthesized where specific parts of the molecule are systematically altered, and the resulting impact on physical properties (e.g., solubility, volatility, octanol-water partition coefficient) is measured.

For an SAR study, these analogues are then tested for their biological activity. For example, a series of herbicidal urea derivatives could be synthesized from the parent aniline. The modifications might include altering the substitution on the terminal nitrogen atom of the urea. The goal is to understand how these structural changes affect the compound's ability to inhibit a specific biological target, such as Acetyl-CoA Carboxylase (ACCase), a key enzyme in fatty acid synthesis. made-in-china.com

An illustrative SAR table for a hypothetical series of herbicidal derivatives based on the 3-Chloro-4-(2,2-difluoroethoxy)aniline scaffold is presented below. The data demonstrates how minor structural modifications can lead to significant changes in biological potency, measured as the concentration required to inhibit 50% of the growth (IC₅₀) of a model weed species in vitro.

| Compound ID | Modification on Urea Moiety (R-group) | Herbicidal Activity (IC₅₀, µM) |

|---|---|---|

| A-1 | -N(CH₃)₂ | 15.2 |

| A-2 | -N(OCH₃)CH₃ | 2.5 |

| A-3 | -NH-Cyclopropyl | 8.7 |

| A-4 | -NH-(4-fluorophenyl) | 22.1 |

| A-5 | -N(CH₃)CF₃ | 0.9 |

This table is for illustrative purposes only and represents hypothetical data to demonstrate the principles of a structure-activity relationship study.

From such studies, researchers can deduce that a methoxy (B1213986) group on the urea nitrogen (A-2) enhances activity compared to a simple dimethyl substitution (A-1), and the introduction of a trifluoromethyl group (A-5) can lead to a substantial increase in potency. This iterative process of synthesis and testing allows for the rational design of more effective and selective agrochemicals.

Precursor for the Synthesis of Chemical Probes and Ligands in Biological Research (excluding clinical applications)

Beyond agriculture, 3-Chloro-4-(2,2-difluoroethoxy)aniline serves as a valuable precursor for creating sophisticated molecules used in fundamental biological research. Its structural features can be leveraged to build chemical probes for visualizing biological processes and ligands for studying protein-ligand interactions in vitro.

Design and Synthesis of Fluorescent Probes for in vitro Biological Studies

Fluorescent probes are indispensable tools for real-time monitoring of biological events in controlled laboratory settings. The synthesis of these probes often involves covalently linking a recognition element (pharmacophore) to a fluorescent reporter (fluorophore). nih.gov 3-Chloro-4-(2,2-difluoroethoxy)aniline can function as a key part of the recognition element or as a linker to which a fluorophore is attached.

The aniline's amine group can be readily diazotized and coupled or used in nucleophilic substitution reactions to attach it to fluorophore cores like coumarins, BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), or fluorescein. The chloro and difluoroethoxy substituents can then play a crucial role in modulating the photophysical properties of the final probe. For example, these groups can influence the electron density of the aromatic system, thereby shifting the absorption and emission wavelengths or altering the fluorescence quantum yield.

Furthermore, the specific arrangement of the chloro and difluoroethoxy groups can create a unique binding pocket that allows the probe to selectively interact with a target analyte (e.g., a specific enzyme or metal ion) in a complex biological sample. This interaction can trigger a change in fluorescence (e.g., a "turn-on" or "turn-off" response), enabling researchers to quantify the analyte's presence or activity. nih.gov

The following table illustrates hypothetical data on how modifying the aniline precursor could influence the key properties of a resulting fluorescent probe designed for in vitro enzymatic assays.

| Probe Derivative | Modification on Aniline Core | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| P-1 (Base Scaffold) | 3-Cl, 4-(OCHF₂) | 485 | 515 | 0.35 |

| P-2 | 3-Br, 4-(OCHF₂) | 488 | 518 | 0.31 |

| P-3 | 3-Cl, 4-(OCF₃) | 482 | 512 | 0.45 |

| P-4 | 3-Cl, 4-(OCHF₂), 6-NO₂ | 510 | 545 (quenched) | 0.02 |

This table is for illustrative purposes only and represents hypothetical data to demonstrate how structural changes can modulate photophysical properties.

Development of Ligands for Receptor Binding and Enzymatic Studies in vitro

In drug discovery and molecular biology, understanding how small molecules (ligands) bind to proteins like receptors and enzymes is fundamental. 3-Chloro-4-(2,2-difluoroethoxy)aniline is an attractive starting fragment for building such ligands. The substituted phenyl ring provides a rigid scaffold that can be elaborated with other chemical groups to optimize binding affinity and selectivity for a specific protein target.

The development of kinase inhibitors is a prominent example. Many successful kinase inhibitors feature a substituted aniline core that anchors the molecule into the ATP-binding site of the enzyme. For instance, the pharmaceutical Lapatinib utilizes a 3-chloro-4-(3-fluorobenzyloxy)aniline intermediate. pharmaffiliates.com The chloro-substituted aniline portion of these molecules often forms crucial hydrogen bonds with the "hinge region" of the kinase domain.

Researchers can use 3-Chloro-4-(2,2-difluoroethoxy)aniline to synthesize a library of candidate ligands. The aniline nitrogen allows for the attachment of various heterocyclic systems (e.g., quinazolines, pyrimidines), while the difluoroethoxy group can probe hydrophobic pockets within the protein's active site. These synthesized ligands are then evaluated in in vitro assays to determine their potency and selectivity.

Receptor Binding Assays: The ability of a ligand to displace a known radiolabeled or fluorescent ligand from its receptor is measured, yielding an inhibition constant (Kᵢ) or IC₅₀ value.

Enzymatic Assays: The ligand's ability to inhibit the catalytic activity of a target enzyme is quantified, also providing an IC₅₀ value.

The table below provides a hypothetical example of data from an in vitro enzymatic assay for a series of kinase inhibitors derived from the title compound.

| Ligand ID | Attached Heterocycle | Enzyme Inhibition (IC₅₀, nM) |

|---|---|---|

| L-1 | 4-Anilinoquinazoline | 85 |

| L-2 | 2-Anilinopyrimidine | 120 |

| L-3 | 4-Anilino-6-methoxyquinazoline | 32 |

| L-4 | 4-Anilino-7-morpholinoquinazoline | 5 |

This table is for illustrative purposes only and represents hypothetical data from an enzymatic inhibition study.

Through such systematic studies, the 3-Chloro-4-(2,2-difluoroethoxy)aniline scaffold serves as a foundational element for discovering potent and selective ligands, facilitating a deeper understanding of biological systems at the molecular level.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Approaches for Sustainable Synthesis of 3-Chloro-4-(2,2-difluoroethoxy)aniline and its Derivatives

The industrial synthesis of substituted anilines often relies on the hydrogenation of corresponding nitroaromatics, a process that is continuously being refined for greater efficiency and sustainability. Future research could focus on developing advanced catalytic systems that offer high chemoselectivity, particularly in preserving the chloro and difluoroethoxy groups, which can be susceptible to side reactions under harsh conditions.

Key areas of exploration include:

Advanced Heterogeneous Catalysis : Research into novel heterogeneous catalysts, such as bimetallic nanoparticles or single-atom catalysts on robust supports (e.g., nanostructured carbon, metal oxides), could lead to enhanced activity and selectivity. researchgate.netccspublishing.org.cn For instance, co-modification of palladium catalysts with organic ligands and inorganic species has been shown to improve selectivity in the hydrogenation of other halogenated nitroaromatics by controlling the adsorption conformation of the substrate and promoting heterolytic H₂ activation. ccspublishing.org.cn

Photocatalysis and Electrocatalysis : These green chemistry approaches offer the potential for reactions at ambient temperature and pressure, significantly reducing the energy footprint of the synthesis. nih.gov Developing photocatalysts that can efficiently utilize visible light to drive the reduction of the precursor nitro compound would be a significant step towards a more sustainable production method.

Flow Chemistry : Continuous flow microreactor technology presents an opportunity to improve reaction control, enhance safety, and facilitate scalable synthesis. beilstein-journals.orgchemistryviews.orgresearchgate.net The precise control over temperature, pressure, and reaction time in flow reactors can minimize byproduct formation and improve yield, which is particularly beneficial for complex, multi-functionalized molecules. beilstein-journals.org

Biocatalysis : The use of enzymes, such as nitroreductases, offers a highly selective and environmentally benign alternative to traditional metal catalysis. acs.org Research into immobilized nitroreductases for continuous flow processes could provide an aqueous, low-energy route to 3-Chloro-4-(2,2-difluoroethoxy)aniline, avoiding the need for high-pressure hydrogen and precious-metal catalysts. acs.org

These innovative synthetic strategies promise not only to make the production of 3-Chloro-4-(2,2-difluoroethoxy)aniline more economical and environmentally friendly but also to enable the efficient synthesis of a diverse range of its derivatives.

Application in Supramolecular Chemistry and Self-Assembly Research

The functional groups present in 3-Chloro-4-(2,2-difluoroethoxy)aniline—an amino group (hydrogen bond donor), a chloro atom (potential halogen bond donor), and fluorine atoms (potential hydrogen bond acceptors)—make it an intriguing building block for supramolecular chemistry and crystal engineering. nih.govacs.org These non-covalent interactions are directional and can be used to guide the self-assembly of molecules into well-defined, functional architectures. nih.govnih.govrsc.org

Emerging research opportunities in this area include:

Crystal Engineering : Systematic studies on the co-crystallization of 3-Chloro-4-(2,2-difluoroethoxy)aniline with various molecular partners could reveal novel supramolecular synthons. The interplay between N-H···N hydrogen bonds, C-Cl···N halogen bonds, and weaker interactions like C-H···F contacts could be exploited to construct complex and predictable solid-state structures. nih.govacs.orgnih.gov

Halogen Bonding : The electrophilic region on the chlorine atom can form directional halogen bonds with Lewis bases. nih.govresearchgate.net Exploring these interactions can lead to the design of new materials, as halogen bonds are comparable in strength and directionality to hydrogen bonds. nih.govmdpi.comacs.org Research has shown that halogen bonds can be a powerful tool for creating complex, multi-component crystals and even for guiding the assembly of large aromatic systems. acs.orgchemrxiv.org

Self-Assembled Monolayers (SAMs) : Derivatives of this aniline (B41778) could be designed to form self-assembled monolayers on various substrates. The orientation and packing of the molecules, influenced by the competing intermolecular forces, could be tailored to control surface properties such as wettability and adhesion. The presence of the difluoroethoxy group could impart unique properties to such surfaces.

By understanding and controlling the self-assembly processes, it may be possible to create new materials with tailored properties for applications in electronics, sensing, and beyond.

Integration into Advanced Functional Materials Research

The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic and physical properties. rsc.org The difluoroethoxy group in 3-Chloro-4-(2,2-difluoroethoxy)aniline can lower both the HOMO and LUMO energy levels, potentially enhancing electron injection and improving oxidative stability in organic electronic devices. rsc.org This makes the compound and its derivatives promising candidates for integration into advanced functional materials.

Potential research directions are:

Organic Electronics : Polymers or small molecules derived from this aniline could be investigated as components in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). rsc.org Fluorination can influence molecular packing in the solid state, which is critical for charge transport. rsc.org Aniline derivatives are already used in hole-transporting materials and as hosts in phosphorescent OLEDs. researchgate.netnih.gov

Sensor Technology : Polyaniline and its derivatives are known for their use in chemical sensors due to changes in their conductivity upon exposure to various analytes. rsc.orgresearchgate.net New polymers based on 3-Chloro-4-(2,2-difluoroethoxy)aniline could be synthesized and tested for their sensitivity and selectivity towards specific analytes, such as humidity or volatile organic compounds. rsc.orgresearchgate.net

Fluoropolymers : As a fluorinated monomer, this compound could be used to synthesize novel fluoropolymers. numberanalytics.comalfa-chemistry.com Such materials could exhibit desirable properties like high thermal stability, chemical resistance, and specific optical or dielectric properties, making them suitable for specialized coatings, membranes, or electronic components. numberanalytics.com

The unique combination of chlorine and difluoroethoxy substituents provides a rich design space for creating new materials with enhanced performance and stability for a variety of high-tech applications.

High-Throughput Screening of Derivatized Libraries for Academic Exploration and Target Identification

The aniline scaffold is a common feature in many biologically active compounds and is considered a "staple" in drug development libraries. acs.orgresearchgate.net By chemically modifying the amino group or the aromatic ring of 3-Chloro-4-(2,2-difluoroethoxy)aniline, a large and diverse library of derivatives can be generated. This library can then be subjected to high-throughput screening (HTS) to identify molecules with interesting biological or material properties. researchgate.netresearchgate.net

Future opportunities in this domain include:

Drug Discovery : Aniline derivatives are prevalent in medicinal chemistry. nih.govnih.gov A library of compounds derived from 3-Chloro-4-(2,2-difluoroethoxy)aniline could be screened against a wide range of biological targets (e.g., kinases, G-protein-coupled receptors) to identify novel hits for drug discovery programs. nih.govstanford.eduku.edu Structure-activity relationship (SAR) studies could then be performed to optimize the potency and selectivity of these initial hits. nih.govdocumentsdelivered.com

Agrochemical Research : Substituted anilines are also important intermediates in the synthesis of herbicides and fungicides. Screening a derivatized library for herbicidal or pesticidal activity could lead to the discovery of new crop protection agents.

Materials Discovery : HTS is not limited to biology. Libraries of derivatives could be screened for material properties, such as fluorescence, non-linear optical activity, or specific liquid crystal phases. researchgate.net This could accelerate the discovery of new materials for the applications mentioned in the previous section.

Creating and screening such libraries provides a powerful, unbiased approach to uncovering new functions and applications for this versatile chemical scaffold, driving innovation across multiple scientific disciplines.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-(2,2-difluoroethoxy)aniline, and what key intermediates are involved?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. A common approach involves:

- Step 1 : Condensation of 2-chloro-4-nitrophenol with 1-(chloromethyl)-2,2-difluoroethane in the presence of a base (e.g., K₂CO₃) to form 3-chloro-4-(2,2-difluoroethoxy)nitrobenzene.

- Step 2 : Reduction of the nitro group to an amine using Fe/NH₄Cl under acidic conditions, yielding the final product. This method achieves yields >80% with minimal by-products .

- Key intermediates : 2-chloro-4-nitrophenol and 1-(chloromethyl)-2,2-difluoroethane.

Table 1 : Comparison of Reduction Methods

| Reducing Agent | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Fe/NH₄Cl | Reflux, H₂O | 82 | >95 | |

| H₂/Pd-C | RT, EtOH | 75 | 90 |

Q. How is the purity and structural integrity of 3-Chloro-4-(2,2-difluoroethoxy)aniline validated in academic research?

- TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents.

- ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, -OCH₂CF₂H protons at δ 4.5–4.8 ppm) .

- Melting Point : Consistency with literature values (e.g., 98–100°C) ensures purity .

- HPLC : Quantifies purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How can researchers optimize the reduction step to minimize side reactions (e.g., dehalogenation or over-reduction)?

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under controlled H₂ pressure to avoid dehalogenation. Lower temperatures (25–40°C) prevent C-Cl bond cleavage .

- Alternative Reductants : Zn/HCl or Na₂S₂O₄ in buffered solutions (pH 4–6) reduce nitro groups selectively without affecting halogens .

- Kinetic Monitoring : In-situ IR or UV-Vis spectroscopy tracks nitro group conversion, enabling early termination to prevent over-reduction .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of 3-Chloro-4-(2,2-difluoroethoxy)aniline?

Discrepancies in NMR or mass spectra often arise from:

- Rotamers : Dynamic rotational isomerism in the difluoroethoxy group can split signals. Use high-field NMR (500 MHz+) or variable-temperature NMR to resolve .

- Residual Solvents : Dry samples thoroughly or use deuterated solvents to eliminate interference.

- X-ray Crystallography : Resolves ambiguous structures, especially for regiochemical isomers (e.g., para vs. meta substitution) .

Q. How can computational methods aid in designing bioactive derivatives targeting EGFR/HER2 kinases?

- Docking Studies : Model interactions between the aniline moiety and kinase ATP-binding pockets (e.g., PDB: 1M17 for EGFR). The chloro and difluoroethoxy groups enhance hydrophobic interactions .

- QSAR Analysis : Correlate substituent electronegativity (e.g., F, Cl) with inhibitory activity. Derivatives with electron-withdrawing groups show improved IC₅₀ values .

- ADMET Prediction : Assess bioavailability using tools like SwissADME. The compound’s logP (~2.5) suggests moderate membrane permeability .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up the synthesis of 3-Chloro-4-(2,2-difluoroethoxy)aniline, and how are they addressed?

- Exothermic Reactions : The condensation step (Step 1) releases heat. Use jacketed reactors with controlled cooling (0–5°C) to prevent runaway reactions .

- By-product Formation : Residual K₂CO₃ may hydrolyze the difluoroethoxy group. Post-reaction quenching with dilute HCl (pH 3–4) minimizes this .

- Workflow Efficiency : Replace batch reduction with flow chemistry for faster Fe/NH₄Cl reactions and improved yield consistency .